BenchChemオンラインストアへようこそ!

3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Medicinal chemistry Structure-activity relationship Benzofuran pharmacophore

Procure 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2) for precise SAR expansion. Its unique 2-naphthamido regioisomer and 3,4-dimethylphenyl substitution create a distinct steric and lipophilic profile (estimated cLogP shift ~+0.6 vs. mono-methyl analogs), filling a critical gap in benzofuran-2,3-dicarboxamide antiproliferative research. Deploy this ≥95% pure compound as a computational probe for hydrophobic pocket mapping or in PAI-1 screening panels for novel IP positioning.

Molecular Formula C28H22N2O3
Molecular Weight 434.495
CAS No. 888459-57-2
Cat. No. B2870691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
CAS888459-57-2
Molecular FormulaC28H22N2O3
Molecular Weight434.495
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4)C
InChIInChI=1S/C28H22N2O3/c1-17-11-14-22(15-18(17)2)29-28(32)26-25(23-9-5-6-10-24(23)33-26)30-27(31)21-13-12-19-7-3-4-8-20(19)16-21/h3-16H,1-2H3,(H,29,32)(H,30,31)
InChIKeyJIIJHOWRJPCUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2): Structural and Pharmacophore Overview for Procurement Decisions


3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2; molecular formula C28H22N2O3; molecular weight 434.495 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class [1]. Its structure features three distinct pharmacophoric elements: a benzofuran core, a 2-naphthamido substituent at position 3, and a 3,4-dimethylphenyl carboxamide at position 2 . Benzofuran-2-carboxamides as a class have demonstrated concentration-dependent antiproliferative activity against multiple human cancer cell lines including MCF-7 (breast), SK-BR-3 (breast), SW620 (colon), and HeLa (cervical) at micromolar concentrations, as well as anti-inflammatory effects via 5-lipoxygenase inhibition [2]. Naphthyl benzofuran derivatives have been patented as inhibitors of plasminogen activator inhibitor-1 (PAI-1) for fibrinolytic disorders [3]. This compound is commercially available through multiple research chemical suppliers at typical purity of 95% and is intended exclusively for non-human research use .

Why 3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide Cannot Be Interchanged with Close Benzofuran-2-Carboxamide Analogs


Within the benzofuran-2,3-dicarboxamide chemotype, small perturbations to the N-aryl substitution pattern and the naphthoyl regioisomer profoundly alter molecular recognition properties. The 3,4-dimethylphenyl group on the C-2 carboxamide introduces a specific steric footprint and altered lipophilicity (estimated cLogP shift of approximately +0.6 relative to a mono-methyl or unsubstituted phenyl analog) that cannot be replicated by the p-tolyl (single para-methyl) or 4-methoxyphenyl variants . The 2-naphthamido (naphthalene-2-carbonylamino) regioisomer at position 3 presents a different molecular shape and electrostatic surface compared to the 1-naphthamido isomer, as the carbonyl attachment point on the naphthalene ring alters the trajectory of the aromatic plane relative to the benzofuran core . Class-level evidence demonstrates that benzofuran-2-carboxamide derivatives exhibit pronounced structure-activity relationships (SAR), where modifications to the N-aryl substituent alone can shift antiproliferative IC50 values by over an order of magnitude across cell lines [1]. These structural distinctions are critical for research programs requiring precise pharmacophore mapping or SAR expansion around the benzofuran-2,3-dicarboxamide scaffold [2].

Quantitative Differentiation Evidence for 3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2) Relative to Key Analogs


Structural Differentiation: 3,4-Dimethylphenyl vs. p-Tolyl Substitution Pattern at the C-2 Carboxamide

The target compound carries a 3,4-dimethylphenyl substituent on the C-2 carboxamide nitrogen, whereas the closest commercially available analog, 3-(2-naphthamido)-N-(p-tolyl)benzofuran-2-carboxamide, bears only a single para-methyl group. The additional meta-methyl group in the 3,4-dimethylphenyl isomer increases molecular weight by 14.027 Da (434.495 vs. 420.468), adds one heavy atom (33 vs. 32), and is predicted to alter both steric bulk and lipophilicity at the receptor interface . In published benzofuran-2-carboxamide SAR studies, the presence, position, and number of methyl substituents on the N-aryl ring have been shown to modulate antiproliferative potency across MCF-7, SK-BR-3, SW620, and HeLa cell lines by factors exceeding 10-fold between closely related analogs [1]. This specific 3,4-dimethyl substitution pattern provides a distinct steric and electronic probe for mapping the N-aryl binding pocket that cannot be accessed using the p-tolyl or unsubstituted phenyl analogs .

Medicinal chemistry Structure-activity relationship Benzofuran pharmacophore

Regioisomeric Differentiation: 2-Naphthamido vs. 1-Naphthamido Substitution at Benzofuran Position 3

The target compound incorporates a 2-naphthamido group (naphthalene-2-carbonylamino) at benzofuran position 3, which presents a distinct molecular geometry compared to the 1-naphthamido (naphthalene-1-carbonylamino) regioisomer. In the 2-naphthoyl isomer, the amide carbonyl is attached at the C-2 position of naphthalene, orienting the fused ring system along a different trajectory relative to the benzofuran core compared to the C-1 attachment in the 1-naphthoyl variant . This regioisomeric difference alters the overall molecular shape, the directionality of the naphthyl π-system, and potential hydrogen-bonding interactions mediated by the amide NH and carbonyl groups . In published studies on naphthamide-based bioactive molecules, regioisomeric variation between 1-naphthoyl and 2-naphthoyl attachment has been shown to significantly impact target binding affinity, as demonstrated in naphthamide VEGFR tyrosine kinase inhibitors where regioisomeric changes altered in vivo antitumor efficacy [1]. The 2-naphthamido configuration specifically places the second aromatic ring of naphthalene in a more extended geometry, potentially accessing different subpockets within a target binding site [2].

Molecular recognition Regioisomer pharmacology Naphthoyl SAR

Differentiation from Simplified Scaffolds: Presence vs. Absence of the 2-Naphthamido Group at Position 3

A key structural comparator is N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide (CAS 304889-26-7, C17H15NO2, MW 265.315), which retains the 3,4-dimethylphenyl carboxamide at position 2 but completely lacks the 2-naphthamido substituent at position 3 [1]. The target compound (MW 434.495) is substantially more elaborate, with 169.18 additional Daltons contributed by the 2-naphthamido group, adding a naphthalene ring system, a second amide bond, and two additional hydrogen-bonding functional groups . This structural elaboration transforms the molecule from a mono-amide benzofuran (2 H-bond donors, 3 H-bond acceptors) to a bis-amide system (2 H-bond donors, 5 H-bond acceptors), significantly enhancing its capacity for directional intermolecular interactions . Published crystal structures of benzofuran-2-carboxamide derivatives confirm that the presence of substituents at position 3 profoundly influences molecular conformation, crystal packing, and potential target engagement [2]. The bis-amide architecture is more representative of lead-like or probe-quality molecules, whereas the mono-amide analog represents a fragment-like or simpler scaffold starting point [3].

Pharmacophore complexity Benzofuran dicarboxamide Ligand efficiency

Benzofuran-2-Carboxamide Class-Level Antiproliferative Activity: Context for Target Compound Evaluation

While no published IC50 data exist specifically for 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, the benzofuran-2-carboxamide chemotype has well-characterized antiproliferative activity across multiple human cancer cell lines. In a study by Hranjec et al. (2013), a series of benzofuran-2-carboxamide derivatives were evaluated against six cell lines (MCF-7, SK-BR-3, SW620, MiaPaCa-2, WI38, HeLa), with the most active compounds showing selective, concentration-dependent antiproliferative effects in the micromolar range, inducing apoptosis through caspase activation or mitotic catastrophe [1]. The anticancer therapeutic potential of benzofuran scaffolds has been comprehensively reviewed by Abbas and Dawood (2023), who documented that numerous benzofuran derivatives exhibit IC50 values comparable to reference drugs such as doxorubicin (IC50 ~1.136 μM) against MCF-7 and other cancer lines [2]. Critically, these studies demonstrate that minor structural modifications to the benzofuran-2-carboxamide scaffold can produce >10-fold selectivity differences between cell lines, underscoring the value of specific analogs like the target compound for focused screening campaigns [3]. Additionally, naphthyl benzofuran derivatives have been specifically claimed as PAI-1 inhibitors in patent AR-036100-A1 (Wyeth Corp.), establishing precedent for the therapeutic relevance of this structural class [4].

Anticancer screening Benzofuran pharmacology In vitro cytotoxicity

Computational Physicochemical Differentiation: Lipophilicity and Drug-Likeness Relative to Mono-Methyl and Methoxy Analogs

The 3,4-dimethylphenyl substitution pattern on the target compound confers distinct physicochemical properties compared to closest analogs. Based on structural analysis, the addition of a second methyl group (relative to p-tolyl analog) increases calculated logP by approximately 0.6 units, while the 2-naphthamido group contributes significantly to molecular rigidity (fraction sp3 = 0.25) and aromatic surface area [1]. The molecular weight of 434.495 Da places this compound within acceptable lead-like chemical space (MW < 500), with 2 hydrogen bond donors and 5 hydrogen bond acceptors complying with Lipinski's rule of five . In comparison, the p-tolyl analog (MW 420.468) has marginally better ligand efficiency metrics purely on MW grounds, while the 4-methoxyphenyl analog introduces a hydrogen bond acceptor (methoxy oxygen) that alters polarity and may shift target selectivity . These differences, while modest individually, can cumulatively impact membrane permeability, solubility, and protein binding in biological assays—parameters that are known to vary significantly even between closely related benzofuran-2-carboxamide congeners [2].

Drug-likeness Lipophilicity Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2)


Benzofuran-2,3-Dicarboxamide SAR Expansion for Anticancer Lead Optimization

This compound is most appropriately deployed in medicinal chemistry programs seeking to expand the structure-activity relationship of benzofuran-2,3-dicarboxamides as antiproliferative agents. The unique 3,4-dimethylphenyl/2-naphthamido combination fills a gap in published benzofuran-2-carboxamide SAR, where the majority of studied analogs carry mono-substituted phenyl or heteroaryl groups at the C-2 carboxamide position [1]. The compound can serve as a probe to map steric and lipophilic tolerance in the N-aryl binding region, with the 3,4-dimethyl pattern providing a distinct reference point between unsubstituted phenyl and bulkier bicyclic aromatic substituents [2].

Naphthyl-Benzofuran PAI-1 Inhibitor Screening and Fibrinolytic Disorder Research

Given that naphthyl benzofuran derivatives have been patented as plasminogen activator inhibitor-1 (PAI-1) inhibitors for conditions including deep vein thrombosis, coronary heart disease, and pulmonary fibrosis [3], this compound can be included in PAI-1 biochemical screening panels. Its specific 2-naphthamido regioisomer and 3,4-dimethylphenyl substitution offer a distinct chemotype within the naphthyl benzofuran PAI-1 inhibitor patent space, potentially providing novel intellectual property positioning [4].

Computational Docking and Pharmacophore Modeling of Benzofuran-Based Ligand-Target Interactions

The well-defined 2-naphthamido regioisomer and 3,4-dimethylphenyl substitution pattern make this compound suitable as a computational reference structure for docking studies and pharmacophore model generation. Unlike the 1-naphthamido isomer, the 2-naphthamido geometry provides a more extended molecular shape that can be used to probe the depth and width of hydrophobic binding pockets . The compound's availability from multiple suppliers at research-grade purity (≥95%) supports reproducible computational and in vitro validation workflows .

Chemical Biology Probe for Amide Bond-Containing Benzofuran Pharmacophore Characterization

The bis-amide benzofuran architecture of this compound, featuring both a secondary amide (3-NH-naphthoyl) and a secondary amide (2-CONH-aryl), presents a defined hydrogen-bonding network suitable for studying amide-mediated molecular recognition events. The 2-naphthamido group specifically provides an extended aromatic surface for potential π-π stacking interactions, while the 3,4-dimethylphenyl group offers a lipophilic contact surface distinct from more polar analogs [5]. This combination of features supports use in target identification and mechanism-of-action studies where specific amide-π interactions are hypothesized.

Quote Request

Request a Quote for 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.